molecular formula C15H18N4O4 B1455885 dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate CAS No. 1374510-94-7

dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate

Cat. No. B1455885
M. Wt: 318.33 g/mol
InChI Key: FWQZAXMBPKJFIE-VOTSOKGWSA-N
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Description

Dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate is a chemical compound used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found .

Scientific Research Applications

  • Synthesis and Derivative Formation : This compound is a useful intermediate in the synthesis of various tricyclic derivatives, such as pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines and 8H-pyrazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepines. These derivatives have been studied for their affinity for the central benzodiazepine receptor (Bruni et al., 1993).

  • Reactivity Studies : The compound exhibits selectivity in reactions with hydrazine in different solvents, leading to the formation of pyridone cycles and regioselective cyclization to form fused 1,2-diazepines (Didenko et al., 2010).

  • Potential in Medicinal Chemistry : Novel derivatives of this compound, such as 2-anilinopyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and evaluated as inhibitors of c-Src kinase, showing promise in the treatment of acute ischemic stroke (Mukaiyama et al., 2007).

  • Crystallographic Studies : The compound has been involved in studies examining hydrogen-bonded structures, such as forming a chain of rings in certain crystalline forms (Portilla et al., 2006).

  • Antimicrobial and Antitumor Activity : Some derivatives of this compound have shown moderate effects against bacterial and fungal species, as well as antitumor activity (Abdel‐Aziz et al., 2008); (Abdellatif et al., 2014).

  • Advanced Synthesis Techniques : Efficient, microwave-mediated synthesis methods have been developed for creating derivatives of this compound, expanding the possibilities for rapid and versatile production (Darweesh et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

Future Directions

The future directions for the use or study of this compound are not specified in the sources I found .

properties

IUPAC Name

dimethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-9-12(15(21)23-5)13-16-8-10(14(20)22-4)11(19(13)17-9)6-7-18(2)3/h6-8H,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQZAXMBPKJFIE-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1C(=O)OC)C(=O)OC)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C(=C(C=NC2=C1C(=O)OC)C(=O)OC)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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